molecular formula C7H10F4O2 B13503937 Ethyl 3,3,4,4-tetrafluoropentanoate

Ethyl 3,3,4,4-tetrafluoropentanoate

Cat. No.: B13503937
M. Wt: 202.15 g/mol
InChI Key: JMAVRMVZKXHXBT-UHFFFAOYSA-N
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Description

Ethyl 3,3,4,4-tetrafluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,4,4-tetrafluoropentanoate typically involves the esterification of 3,3,4,4-tetrafluoropentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

3,3,4,4-tetrafluoropentanoic acid+ethanolH2SO4ethyl 3,3,4,4-tetrafluoropentanoate+water\text{3,3,4,4-tetrafluoropentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,3,4,4-tetrafluoropentanoic acid+ethanolH2​SO4​​ethyl 3,3,4,4-tetrafluoropentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,4,4-tetrafluoropentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3,4,4-tetrafluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3,4,4-tetrafluoropentanoate largely depends on its application. In biological systems, the fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation. This can lead to prolonged activity and improved efficacy of fluorinated drugs. The ester group can also participate in hydrolysis reactions, releasing the active acid form of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3,4,4-tetrafluorobutanoate: Similar structure but with one less carbon atom.

    Ethyl 2,2,3,3-tetrafluoropropanoate: Similar structure but with two less carbon atoms.

    Ethyl 3,3,4,4-tetrafluorohexanoate: Similar structure but with one more carbon atom

Uniqueness

Ethyl 3,3,4,4-tetrafluoropentanoate is unique due to its specific chain length and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .

Properties

Molecular Formula

C7H10F4O2

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 3,3,4,4-tetrafluoropentanoate

InChI

InChI=1S/C7H10F4O2/c1-3-13-5(12)4-7(10,11)6(2,8)9/h3-4H2,1-2H3

InChI Key

JMAVRMVZKXHXBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C)(F)F)(F)F

Origin of Product

United States

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